BenchChemオンラインストアへようこそ!

BMS-795311

CETP Inhibition Potency IC50

BMS-795311 is a highly selective, orally bioavailable CETP inhibitor (IC50 3.8 nM) from the triphenylethanamine class. Unlike Torcetrapib, it does not elevate blood pressure or induce CYP11B2-mediated aldosterone synthesis, enabling clean interrogation of HDL-C elevation and reverse cholesterol transport mechanisms. Its >18 h half-life in monkeys supports chronic in vivo dyslipidemia and atherosclerosis studies requiring sustained target engagement. Serves as an ideal positive control for CETP screening assays. Characterize novel CETP modulators with confidence using this differentiated, high-purity research tool.

Molecular Formula C34H23F10NO3
Molecular Weight 683.54603
Cat. No. B1149920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-795311
SynonymsBMS-795311;  BMS 795311;  BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide
Molecular FormulaC34H23F10NO3
Molecular Weight683.54603
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BMS-795311 for Sale: Potent CETP Inhibitor for Preclinical Research


BMS-795311 is a potent, orally bioavailable, small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), belonging to the triphenylethanamine (TPE) class of compounds [1]. It is a highly selective CETP inhibitor with an IC50 of 3.8 nM, which is a key metric for its potency in blocking cholesteryl ester transfer [2]. The compound is also capable of inhibiting CE transfer in human whole plasma with an IC50 of 0.22 μM, demonstrating its functional efficacy in a more complex biological matrix .

Why Other CETP Inhibitors Cannot Substitute for BMS-795311


The CETP inhibitor class includes compounds like Torcetrapib, Anacetrapib, Evacetrapib, and Dalcetrapib. These compounds cannot be considered interchangeable or generic substitutes for BMS-795311 due to significant differences in potency, safety profile, and pharmacokinetic properties that directly impact research outcomes [1]. For instance, while Torcetrapib shares the mechanism of HDL-C elevation, it is associated with off-target effects that increase blood pressure and aldosterone synthesis, a critical liability not observed with BMS-795311 . The quantitative evidence provided below details exactly where BMS-795311 diverges from its closest analogs, establishing a unique and meaningful profile for scientific selection in preclinical cardiovascular research [2].

Quantitative Differentiation of BMS-795311: Comparative Data vs. Key CETP Inhibitors


Potency Advantage: BMS-795311 vs. Torcetrapib and Dalcetrapib

BMS-795311 demonstrates significantly greater potency in a biochemical CETP inhibition assay compared to Torcetrapib and Dalcetrapib. The compound exhibits an IC50 of 3.8 nM, which is approximately 10-fold more potent than Torcetrapib (IC50 = 37 nM) and over 50-fold more potent than Dalcetrapib (IC50 = 0.2 μM) . This higher potency translates to lower required concentrations to achieve the same level of CETP inhibition, a critical advantage for in vitro and in vivo studies.

CETP Inhibition Potency IC50

Superior Safety Profile: Absence of Blood Pressure Increase vs. Torcetrapib

A critical differentiator for BMS-795311 is its favorable cardiovascular safety profile in preclinical models. In rat telemetry studies, BMS-795311 (8 mg/kg, i.v.) caused no increase in mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity compared to vehicle [1]. This stands in stark contrast to Torcetrapib, a first-generation CETP inhibitor, which is well-known to significantly elevate blood pressure, a primary reason for its clinical failure . The absence of this off-target hypertensive effect is a key reason for BMS-795311's advancement into preclinical safety studies.

Cardiovascular Safety Blood Pressure Off-target Effects

Lack of Aldosterone Synthase (CYP11B2) Induction vs. Torcetrapib

In H295R human adrenocortical carcinoma cells, a standard model for assessing steroidogenesis, BMS-795311 (10 μM; 24 hours) did not increase aldosterone synthase (CYP11B2) mRNA expression . This is in direct contrast to Torcetrapib, which is known to induce CYP11B2, leading to increased aldosterone production—a mechanism linked to its hypertensive side effects [1]. This specific lack of CYP11B2 induction reinforces the cleaner safety profile of BMS-795311.

Aldosterone CYP11B2 Off-target Liability

Comparative Pharmacokinetics: Oral Bioavailability and Half-Life Profile

BMS-795311 demonstrates a species-specific oral bioavailability profile, with a reported bioavailability of 37% in mice and rats following a 10 mg/kg oral dose . For comparison, Anacetrapib is reported to have a similar oral bioavailability of 38% in rats at a 5 mg/kg dose . Furthermore, the terminal elimination half-life of BMS-795311 varies significantly across species, ranging from 6 hours in mice to over 18 hours in monkeys . This long half-life in non-human primates is a favorable attribute for studies requiring sustained target engagement.

Pharmacokinetics Oral Bioavailability Half-Life

Optimal Research Applications for BMS-795311 Based on Evidence


Investigating CETP Inhibition Without Off-Target Cardiovascular Liabilities

BMS-795311 is the ideal tool for studies aiming to isolate the effects of CETP inhibition on HDL-C elevation and reverse cholesterol transport without the confounding influence of increased blood pressure or aldosterone synthesis [1]. Its demonstrated lack of effect on blood pressure and CYP11B2 induction in preclinical models makes it a superior choice over Torcetrapib for cardiovascular pharmacology studies .

Long-Term In Vivo Efficacy Studies in Non-Human Primates

The compound's extended terminal elimination half-life of over 18 hours in monkeys makes BMS-795311 particularly well-suited for chronic dosing studies in non-human primate models of dyslipidemia and atherosclerosis, where sustained target coverage is required to assess disease modification .

High-Throughput Screening and Potency Studies

With its single-digit nanomolar potency (IC50 3.8 nM) against CETP, BMS-795311 serves as an excellent positive control or reference standard in high-throughput biochemical and cell-based assays designed to identify or characterize novel CETP modulators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-795311

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.